Cas no 1639003-53-4 ((1R,5S,7r)-3-azabicyclo3.3.1nonane-7-carboxylic acid)

(1R,5S,7r)-3-Azabicyclo[3.3.1]nonane-7-carboxylic acid is a rigid, bicyclic amino acid derivative characterized by its stereospecific (1R,5S,7r) configuration. The compound’s fused bicyclo[3.3.1]nonane scaffold imparts conformational restraint, making it valuable for studying molecular recognition and peptide mimicry. Its carboxylic acid functionality enables further derivatization, while the tertiary amine within the azabicyclic core offers potential for coordination or protonation studies. This structure is particularly useful in medicinal chemistry for designing constrained peptidomimetics or as a building block in asymmetric synthesis. The defined stereochemistry ensures reproducibility in applications requiring precise spatial orientation, such as ligand design or chiral catalyst development.
(1R,5S,7r)-3-azabicyclo3.3.1nonane-7-carboxylic acid structure
1639003-53-4 structure
Product Name:(1R,5S,7r)-3-azabicyclo3.3.1nonane-7-carboxylic acid
CAS No:1639003-53-4
MF:C9H15NO2
MW:169.220902681351
MDL:MFCD34625394
CID:5102396
PubChem ID:12142175
Update Time:2025-06-10

(1R,5S,7r)-3-azabicyclo3.3.1nonane-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Azabicyclo[3.3.1]nonane-7-carboxylic acid, (7-exo)-
    • 1639003-53-4
    • EN300-26571301
    • 851077-54-8
    • (1R,5S,7s)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
    • (1R,5S,7r)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
    • EN300-24797189
    • (1R,5S,7r)-3-azabicyclo3.3.1nonane-7-carboxylic acid
    • MDL: MFCD34625394
    • Inchi: 1S/C9H15NO2/c11-9(12)8-2-6-1-7(3-8)5-10-4-6/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8?
    • InChI Key: DFKCADTTWYPQCP-DHBOJHSNSA-N
    • SMILES: OC(C1C[C@@H]2CNC[C@H](C1)C2)=O

Computed Properties

  • Exact Mass: 169.110278721g/mol
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.135±0.06 g/cm3(Predicted)
  • Boiling Point: 318.6±35.0 °C(Predicted)
  • pka: 4.49±0.20(Predicted)

(1R,5S,7r)-3-azabicyclo3.3.1nonane-7-carboxylic acid Pricemore >>

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Additional information on (1R,5S,7r)-3-azabicyclo3.3.1nonane-7-carboxylic acid

Research Briefing on (1R,5S,7r)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 1639003-53-4): Recent Advances and Applications

The compound (1R,5S,7r)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 1639003-53-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold serves as a versatile building block for the synthesis of novel pharmacophores, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors. Recent studies have explored its utility in drug design, leveraging its rigid conformation to enhance binding affinity and selectivity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of (1R,5S,7r)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid as potent inhibitors of glutamate carboxypeptidase II (GCPII), an enzyme implicated in neurological disorders such as neuropathic pain and glioblastoma. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's binding interactions, achieving nanomolar inhibitory activity. This breakthrough highlights the scaffold's potential in addressing unmet medical needs in CNS diseases.

Further investigations have explored the compound's role in peptide mimetics. A collaborative study between academic and industrial researchers (2024) reported the incorporation of (1R,5S,7r)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid into cyclic peptides, enhancing their metabolic stability and membrane permeability. This innovation is particularly relevant for the development of orally bioavailable peptide therapeutics, a longstanding challenge in the pharmaceutical industry.

From a synthetic chemistry perspective, recent advances in asymmetric catalysis have improved the scalability of (1R,5S,7r)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid production. A 2024 Organic Process Research & Development paper detailed a novel enzymatic resolution method that achieves >99% enantiomeric excess, addressing previous limitations in large-scale synthesis. This methodological improvement is expected to facilitate broader adoption of the scaffold in drug discovery programs.

The safety profile of (1R,5S,7r)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid derivatives has also been systematically evaluated in recent preclinical studies. Toxicological assessments conducted under Good Laboratory Practice (GLP) standards have shown favorable results, with minimal off-target effects observed at therapeutic doses. These findings support the continued investigation of this chemical class in clinical development pipelines.

Looking forward, the unique three-dimensional structure of (1R,5S,7r)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid continues to inspire novel applications beyond its current uses. Computational modeling studies predict its potential in allosteric modulator design, while emerging research explores its utility in targeted protein degradation strategies. As synthetic methodologies advance and biological understanding deepens, this scaffold is poised to make significant contributions to next-generation therapeutics.

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